Welcome to the BenchChem Online Store!
molecular formula C12H10N2O3 B8651600 6'-Methoxy-[2,3'-bipyridine]-5-carboxylicacid

6'-Methoxy-[2,3'-bipyridine]-5-carboxylicacid

Cat. No. B8651600
M. Wt: 230.22 g/mol
InChI Key: MLVDHKKEIWJRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07947684B2

Procedure details

The title compound is prepared as described in EXAMPLE 31, Part I, but with 6-bromonicotinic acid hydrochloride and 6-methoxypyridin-3-ylboronic acid hydrochloride as starting materials, and 10 molar equivalents of 0.4M aqueous sodium carbonate. 1H NMR (DMSO) δ 13.40 (br s, 1H), 9.10 (d, 1H), 8.95 (d, 1H), 8.43 (dd, 1H), 8.28 (dd, 1H), 8.09 (d, 1H), 6.95 (d, 1H), 3.91 (s, 3H). ESI MS (M+1)+: 231.
Name
6-bromonicotinic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Br[C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][N:4]=1.Cl.[CH3:13][O:14][C:15]1[N:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1.C(=O)([O-])[O-].[Na+].[Na+]>>[CH3:13][O:14][C:15]1[N:20]=[CH:19][C:18]([C:3]2[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][N:4]=2)=[CH:17][CH:16]=1 |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
6-bromonicotinic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.BrC1=NC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC1=CC=C(C=N1)B(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=N1)C1=NC=C(C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.